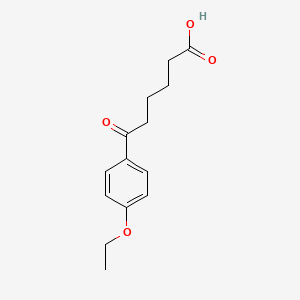

6-(4-Ethoxyphenyl)-6-oxohexanoic acid

Beschreibung

Contextualization within Modern Organic Chemistry and Synthesis

Aryl-substituted keto-carboxylic acids are of significant interest in contemporary organic synthesis due to the orthogonal reactivity of their two functional groups. The ketone carbonyl group is susceptible to nucleophilic attack and can participate in a variety of condensation and reduction reactions. Concurrently, the carboxylic acid group can be converted into a range of derivatives, including esters, amides, and acid halides, or can be involved in decarboxylation reactions. This dual reactivity allows for the sequential or, in some cases, simultaneous manipulation of these functional groups, providing a powerful tool for the construction of intricate molecular architectures. The strategic placement of the aryl group and the length of the aliphatic chain further contribute to the diverse applications of these compounds.

Significance as Key Intermediates for Complex Molecular Architectures

The utility of aryl-substituted keto-carboxylic acids as key intermediates is well-documented in the synthesis of a plethora of complex molecules. The presence of both a nucleophilic (enolizable ketone) and an electrophilic (carbonyl carbon) center, in addition to the versatile carboxylic acid moiety, enables their participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, intramolecular cyclization reactions of these compounds can lead to the formation of various carbocyclic and heterocyclic ring systems, which are common motifs in biologically active natural products and synthetic drugs. Furthermore, the aliphatic chain can be functionalized to introduce additional stereocenters and functional groups, further expanding their synthetic potential.

Structural Classification of 6-(4-Ethoxyphenyl)-6-oxohexanoic Acid within the Class of Aryl-Substituted Keto-Carboxylic Acids

This compound is a specific example of an aryl-substituted keto-carboxylic acid. Structurally, it can be classified as a γ-keto acid, as the ketone carbonyl group is located at the gamma (γ) position relative to the carboxylic acid group. wikipedia.org The aryl substituent in this case is a 4-ethoxyphenyl group, which consists of a benzene (B151609) ring substituted with an ethoxy group at the para position. The aliphatic portion of the molecule is a six-carbon chain, with the terminal carbon being part of the carboxylic acid group and the sixth carbon being the ketone carbonyl carbon.

| Structural Feature | Classification |

| Functional Groups | Ketone, Carboxylic Acid |

| Relative Position of Functional Groups | γ-Keto Acid |

| Aryl Substituent | 4-Ethoxyphenyl |

| Aliphatic Chain Length | Hexanoic Acid |

This specific arrangement of functional groups and substituents imparts distinct chemical properties to this compound, influencing its reactivity and potential applications in organic synthesis.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(4-ethoxyphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-2-18-12-9-7-11(8-10-12)13(15)5-3-4-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYLDCZDARBOBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645438 | |

| Record name | 6-(4-Ethoxyphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-67-8 | |

| Record name | 6-(4-Ethoxyphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 4 Ethoxyphenyl 6 Oxohexanoic Acid

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a fundamental and powerful method for forming a carbon-carbon bond between an aromatic ring and an acyl group, directly yielding an aryl ketone. byjus.comsigmaaldrich.com This electrophilic aromatic substitution reaction is a direct route to the carbon skeleton of 6-(4-ethoxyphenyl)-6-oxohexanoic acid.

A highly direct and convergent approach to synthesizing this compound is the Friedel-Crafts acylation of ethoxybenzene with adipoyl chloride. This method is analogous to the synthesis of similar structures, such as 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid, which can be prepared via the acylation of 1,4-dimethoxybenzene. chemicalbook.combldpharm.com

In this reaction, adipoyl chloride, a six-carbon diacid chloride, serves as the acylating agent. In the presence of a Lewis acid catalyst, one of the acyl chloride groups forms a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich ethoxybenzene ring. The ethoxy group is a strong activating, ortho-, para-directing substituent, meaning it increases the nucleophilicity of the benzene (B151609) ring and directs the incoming electrophile primarily to the para position (position 4), minimizing the formation of the ortho-substituted isomer. This regioselectivity is crucial for obtaining the desired this compound product. The second acid chloride group on the adipoyl moiety remains intact during the reaction, which upon aqueous workup, hydrolyzes to the required carboxylic acid.

The success of a Friedel-Crafts acylation reaction is highly dependent on the choice of catalyst and the optimization of reaction conditions. numberanalytics.com The catalyst's primary role is to generate the electrophilic acylium ion from the acyl chloride. byjus.comslideshare.net

Catalytic Systems: A variety of Lewis acids can be employed, with their activity depending on their strength. Aluminum chloride (AlCl₃) is a very strong and common Lewis acid for this purpose, particularly effective with activated aromatic rings like ethoxybenzene. numberanalytics.com Milder catalysts such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, which may be advantageous in cases where sensitive functional groups are present. numberanalytics.comnumberanalytics.com However, a key feature of Friedel-Crafts acylation is that the product, an aryl ketone, can form a stable complex with the Lewis acid catalyst. wikipedia.org This complex deactivates the catalyst, meaning that stoichiometric or even super-stoichiometric amounts of the "catalyst" are typically required for the reaction to proceed to completion. wikipedia.org

Reaction Environment: The choice of solvent is critical. Common solvents include chlorinated hydrocarbons like dichloromethane (B109758) and non-polar solvents like carbon disulfide. numberanalytics.com The reaction temperature must be carefully controlled; while higher temperatures can increase the reaction rate, they can also lead to the formation of side products. numberanalytics.com For reactive substrates like ethoxybenzene, the reaction can often be performed at or below room temperature. chemguide.co.uk The deactivating nature of the resulting acyl group on the aromatic ring prevents polyacylation, which is a common issue in Friedel-Crafts alkylation reactions. libretexts.org

| Catalyst | Relative Strength | Typical Use Cases | Reference |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Strong | General-purpose, effective for both activated and moderately deactivated rings. | numberanalytics.com |

| Ferric Chloride (FeCl₃) | Moderate | Used for milder conditions when a less reactive catalyst is desired. | numberanalytics.com |

| Boron Trifluoride (BF₃) | Moderate to Weak | Useful for reactions involving sensitive functional groups where high selectivity is needed. | numberanalytics.com |

| Zinc Chloride (ZnCl₂) | Weak | Generally less effective than AlCl₃ but can be used for highly activated rings. | numberanalytics.com |

Multi-Step Condensation and Oxidation Pathways

An alternative to direct acylation involves building the carbon skeleton through condensation reactions followed by functional group manipulations, specifically oxidation, to introduce the ketone functionality.

This strategy involves forming the C-C bond between the aromatic ring and the hexanoic acid chain via a condensation reaction. An analogous approach is seen in the synthesis of 6-aryl-4-oxohexanoic acids, which are prepared by the condensation of an aromatic aldehyde with levulinic acid. researchgate.netnih.gov

A plausible, though potentially complex, pathway for the target compound could involve an acid- or base-catalyzed condensation reaction. For example, a Knoevenagel or aldol-type condensation could be envisioned between 4-ethoxybenzaldehyde (B43997) and a derivative of hexanoic acid that possesses an activated methylene (B1212753) group. This would form an unsaturated intermediate, which would then require selective reduction of the carbon-carbon double bond without affecting the aromatic ring or the carboxylic acid. The challenge in this approach is the precise control of reactivity to form the desired linear six-carbon chain attached at the correct position.

If a condensation or alkylation reaction yields an intermediate such as 6-(4-ethoxyphenyl)hexanoic acid, the final step would be the selective oxidation of the benzylic C-H bond (the carbon atom adjacent to the aromatic ring) to form the required keto group.

This transformation is a well-established process in organic synthesis. Classical, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can achieve this oxidation. mdpi.com However, these reagents often require carefully controlled conditions to avoid over-oxidation or cleavage of the alkyl chain.

More modern and selective methods have been developed. For instance, palladium-catalyzed systems can oxidize alkylarenes to the corresponding aromatic ketones. acs.orgnih.gov Some advanced protocols even utilize water as the sole oxygen donor, making the process greener and more sustainable. acs.orgnih.gov These catalytic methods often offer higher selectivity and functional group tolerance compared to stoichiometric strong oxidants. rug.nl

| Oxidizing Agent/System | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous, basic or acidic, heat | Inexpensive and powerful. | Can lead to over-oxidation (cleavage to benzoic acid), poor selectivity. | mdpi.com |

| Chromium Trioxide (CrO₃) | Acidic, often in acetic acid | Effective for benzylic oxidation. | Highly toxic (carcinogenic), generates hazardous waste. | mdpi.com |

| Palladium on Carbon (Pd/C) with H₂O | Catalytic Pd, water as oxygen source, high temperature (e.g., 130 °C) | High selectivity, green (H₂ is the only byproduct). | Requires catalyst, may require high temperatures. | acs.orgnih.gov |

Ester Precursor Oxidation Routes

This synthetic route involves the initial preparation of an alcohol precursor, which is subsequently oxidized to the target ketone. This multi-step pathway offers the advantage of using milder and more selective reactions.

A feasible approach begins with the synthesis of a hydroxy-ester intermediate, for example, methyl 6-(4-ethoxyphenyl)-6-hydroxyhexanoate. This intermediate could be prepared via a Grignard reaction between 4-ethoxybenzaldehyde and the Grignard reagent derived from a 5-halopentanoate ester (e.g., methyl 5-bromopentanoate). This reaction forms the complete carbon skeleton and introduces a secondary alcohol at the benzylic position.

The subsequent step is the selective oxidation of this secondary alcohol to a ketone. A wide variety of reagents are available for this transformation, including Swern oxidation, Dess-Martin periodinane (DMP), or catalytic methods using transition metals. rug.nl These methods are generally high-yielding and avoid the harsh conditions associated with benzylic C-H oxidation. Once the keto-ester (methyl 6-(4-ethoxyphenyl)-6-oxohexanoate) is formed, a simple ester hydrolysis step under acidic or basic conditions yields the final product, this compound. This route provides excellent control over the position of the keto group.

Conversion of Ethyl 6-(4-Ethoxyphenyl)-6-oxohexanoate Analogs (e.g., ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate)

A primary and straightforward method for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 6-(4-ethoxyphenyl)-6-oxohexanoate. This transformation is a fundamental reaction in organic synthesis, typically achieved through saponification.

The process involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solvent system. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the carboxylate salt and ethanol (B145695). The reaction is driven to completion by the irreversible deprotonation of the initially formed carboxylic acid by the strong base. An acidic workup, typically with a mineral acid like hydrochloric acid (HCl), is then required to protonate the carboxylate salt and furnish the final carboxylic acid product.

This hydrolysis can be applied to a variety of analogs, such as those with the ethoxy group at different positions on the aromatic ring (e.g., ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate), demonstrating the versatility of this deprotection strategy.

Application of Specific Oxidizing Reagents (e.g., Jones reagent, pyridinium (B92312) chlorochromate)

An alternative synthetic route involves the oxidation of a precursor secondary alcohol, namely 6-(4-ethoxyphenyl)-6-hydroxyhexanoic acid. The selection of the oxidizing agent is critical to ensure the efficient conversion to the ketone without causing unwanted side reactions.

Jones Reagent : The Jones oxidation utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid. organic-chemistry.orgalfa-chemistry.comlibretexts.orgwizeprep.comyoutube.com This powerful oxidizing agent readily converts secondary alcohols to ketones. organic-chemistry.orglibretexts.org The reaction is typically rapid and high-yielding. However, the harsh acidic conditions and the use of carcinogenic chromium(VI) compounds are significant drawbacks, potentially limiting its use with acid-sensitive substrates. alfa-chemistry.comyoutube.com

Pyridinium Chlorochromate (PCC) : PCC is a milder and more selective oxidizing agent compared to the Jones reagent. libretexts.orgmasterorganicchemistry.comchemistrysteps.com It is a complex of chromium trioxide with pyridine (B92270) and HCl. chemistrysteps.com PCC oxidations are typically carried out in anhydrous solvents like dichloromethane (CH₂Cl₂), which prevents the over-oxidation of primary alcohols to carboxylic acids. libretexts.org For the synthesis of this compound, PCC provides an efficient method to oxidize the secondary alcohol precursor to the desired ketone under less acidic conditions than the Jones oxidation, offering better compatibility with various functional groups. masterorganicchemistry.comresearchgate.netresearchgate.net

| Oxidizing Reagent | Composition | Typical Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Jones Reagent | CrO₃ in H₂SO₄/acetone/water | 0°C to room temperature | Inexpensive, powerful, and fast reaction | Harshly acidic, uses toxic Cr(VI), can cause side reactions |

| Pyridinium Chlorochromate (PCC) | [C₅H₅NH][CrO₃Cl] | Anhydrous CH₂Cl₂ | Mild conditions, high selectivity for alcohols | Toxicity of chromium, tedious workup |

Stereoselective Synthesis Considerations in Analogous Systems

The carbon atom of the ketone group in this compound is prochiral. Therefore, its reduction can lead to a chiral center, and the ketone itself can be synthesized in an enantiomerically enriched form.

Methodologies for Chiral Induction and Control

Achieving stereoselectivity in the synthesis of chiral α-aryl ketones is an active area of research. nih.govorganic-chemistry.orgresearchgate.net Several methodologies can be applied to control the stereochemistry at the C-6 position.

One common approach is the asymmetric reduction of a precursor ketone. This can be accomplished using chiral reducing agents or, more commonly, a catalytic system composed of a simple hydride source (like borane) and a chiral catalyst.

Another powerful strategy involves the enantioselective addition of an organometallic reagent to a suitable precursor. For instance, a chiral catalyst can mediate the addition of a (4-ethoxyphenyl) organometallic species to a derivative of adipic acid.

Furthermore, modern cross-coupling reactions offer pathways to α-chiral ketones. nih.gov For example, photoredox/nickel-catalyzed enantioconvergent acyl cross-coupling reactions have been developed for the synthesis of enolizable chiral α-aryl ketones under mild conditions. nih.gov These advanced methods allow for the construction of the chiral center with high levels of enantioselectivity by using a chiral ligand to control the facial selectivity of the reaction. nih.govunc.edu Such strategies could be adapted for the synthesis of optically active this compound or its precursors.

Analysis of Diastereomeric and Enantiomeric Purity

The analysis of stereoisomeric purity is critical for chiral molecules like this compound, which possesses a stereocenter at the carbon bearing the aryl group if the keto group is reduced, or in derivatives where chirality is introduced. High-Performance Liquid Chromatography (HPLC) is a primary technique for resolving and quantifying enantiomers. phenomenex.comnih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.com

Several types of CSPs are available, including polysaccharide-based columns, which are widely used for the separation of a broad range of chiral compounds, including carboxylic acids. researchgate.net The choice of mobile phase, often a mixture of an organic solvent like methanol (B129727) or ethanol with an acidic modifier, is crucial for achieving optimal separation. researchgate.net The elution order of the enantiomers can sometimes be reversed by changing the specific chiral selector or the mobile phase composition. researchgate.net

Alternatively, a non-chiral stationary phase can be used if the enantiomers are first derivatized with a chiral agent to form diastereomers. mdpi.com These diastereomeric pairs have different physical properties and can be separated by standard HPLC techniques. mdpi.com The resolution factor (Rs) is a key parameter in evaluating the effectiveness of the separation. For instance, in the separation of diastereomeric amides, a resolution factor of 1.79 indicates a good separation between the two peaks. mdpi.com

Table 1: Common Chiral Stationary Phases for HPLC

| Stationary Phase Type | Common Applications |

|---|---|

| Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives) | Broad applicability for many chiral compounds, including acids and ketones. phenomenex.comresearchgate.net |

| Protein-based (e.g., α1-acid glycoprotein) | Separation of various drug enantiomers. nih.gov |

| Ligand Exchange | Separation of amino acids and hydroxy acids. springernature.com |

Process Optimization and Yield Enhancement in Synthetic Routes

Effective synthesis of this compound, likely involving methods such as Friedel-Crafts acylation, requires careful monitoring to ensure reaction completion and maximize purity. thermofisher.comyoutube.com Thin-layer chromatography (TLC) serves as a rapid, qualitative tool for real-time tracking of the reaction's progress. youtube.com By spotting the reaction mixture alongside the starting materials on a TLC plate, one can observe the consumption of reactants and the formation of the product. youtube.com This technique is invaluable for determining the appropriate time to quench the reaction.

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. thermofisher.comnih.gov HPLC analysis provides detailed information on the reaction mixture's composition, allowing for the precise measurement of the product's purity, the percentage of unreacted starting materials, and the formation of any by-products. nih.gov In a typical setup, HPLC chromatograms would show distinct peaks for the starting materials, the desired this compound product, and any impurities, with the area under each peak corresponding to its relative concentration. nih.gov

Table 2: Comparison of Reaction Monitoring Techniques

| Technique | Application | Type of Data | Advantages |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Real-time qualitative monitoring of reactants and products. | Qualitative | Fast, simple, inexpensive. youtube.comyoutube.com |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity, conversion rates, and by-product formation. | Quantitative | High resolution, high sensitivity, precise quantification. thermofisher.comnih.gov |

Optimizing synthetic routes is essential for maximizing the yield of this compound while minimizing the formation of unwanted by-products. A common side reaction in the synthesis of related 6-aryl-4-oxohexanoic acids is the formation of lactone derivatives. researchgate.netnih.gov This can occur through the reduction of the carbonyl group to a hydroxyl group, which then undergoes intramolecular cyclization with the carboxylic acid moiety. researchgate.net

To enhance yield and purity, several reaction parameters can be systematically adjusted. These include:

Temperature: Controlling the reaction temperature is crucial, as higher temperatures may accelerate side reactions.

Reactant Stoichiometry: Adjusting the molar ratios of the reactants and catalyst can drive the reaction towards the desired product.

Reaction Time: Monitoring the reaction allows for quenching at the point of maximum product formation before significant by-product accumulation occurs.

In the synthesis of structurally similar compounds, a Design of Experiments (DOE) approach has been used to systematically optimize parameters such as reactant equivalents, base equivalents, and temperature to achieve high yields and purity (>99%). nih.gov Careful control of hydrogenation conditions, when applicable, is also necessary to prevent over-reduction of the keto group, which would lead to the aforementioned lactone by-product. researchgate.netnih.gov Purification methods like column chromatography are often employed to separate the target compound from any impurities. nih.gov

Enzymatic and Biocatalytic Approaches for Related Keto-Acids

Biocatalysis offers a green and highly specific alternative to traditional chemical synthesis for producing keto-acids. A notable example is the enzymatic production of 6-oxohexanoic acid from 6-aminohexanoic acid. nih.govtandfonline.com This biotransformation utilizes an ω-amino group-oxidizing enzyme (ω-AOX) isolated from the fungus Phialemonium sp. nih.govtandfonline.com

The process involves the oxidation of the terminal amino group of 6-aminohexanoic acid to an aldehyde, yielding 6-oxohexanoic acid. nih.gov A key challenge in oxidase-catalyzed reactions is the generation of hydrogen peroxide (H₂O₂), which can deactivate the enzyme. tandfonline.comtandfonline.com To overcome this, catalase is added to the reaction mixture to decompose the H₂O₂ into water and oxygen. tandfonline.com Under optimized conditions—typically at a pH of 7.0 and a temperature of 30°C—this enzymatic method can achieve a 100% conversion yield, surpassing the efficiency of some chemical methods. nih.govtandfonline.com This approach is particularly attractive as it starts from an inexpensive raw material and avoids the use of hazardous chemical reagents. tandfonline.comtandfonline.com

The principles of biocatalysis used for the synthesis of simple keto-acids like 6-oxohexanoic acid hold significant promise for their application to more complex, aryl-substituted variants such as this compound. The success of such a transfer hinges on the substrate specificity of the enzymes and the potential for protein engineering to adapt them to non-native substrates. nih.govnih.gov

Enzymes, including L-amino acid deaminases (L-AADs) and oxidases, have been shown to catalyze the conversion of various amino acids into their corresponding α-keto acids. nih.govresearchgate.net Importantly, these enzymes can exhibit broad substrate specificity, acting on both aliphatic and aromatic amino acids. researchgate.net This inherent flexibility suggests that enzymes like ω-AOX could potentially accept an aryl-substituted substrate, or be engineered to do so.

Modern protein engineering techniques, such as directed evolution and site-saturation mutagenesis, have proven effective in altering the substrate scope and improving the catalytic efficiency of enzymes for specific industrial applications. nih.govnih.gov For example, methyltransferases have been successfully engineered for the asymmetric alkylation of a range of α-keto acids, including those with aromatic side chains, demonstrating that enzyme active sites can be modified to accommodate bulky aryl groups. nih.govescholarship.orgresearchgate.net Therefore, by applying similar enzyme engineering strategies, it is plausible to develop a biocatalyst that can efficiently synthesize this compound or its chiral precursors, offering a sustainable and highly selective manufacturing route.

Chemical Reactivity and Transformations of 6 4 Ethoxyphenyl 6 Oxohexanoic Acid

Oxidation Reactions of the Keto-Carboxylic Acid Moiety

The presence of both a ketone and a carboxylic acid group on the aliphatic chain allows for targeted oxidation reactions, although the stability of the aromatic ring and the ether linkage must be considered.

The aliphatic chain of 6-(4-Ethoxyphenyl)-6-oxohexanoic acid presents multiple sites for oxidation. While the existing carboxylic acid group is generally stable under oxidative conditions, the ketone carbonyl and the adjacent methylene (B1212753) groups can be targeted. Oxidation of ketones can lead to C-C bond cleavage, resulting in the formation of new carboxylic acids. researchgate.net For instance, strong oxidizing agents could potentially cleave the bond between the carbonyl carbon and the adjacent methylene group, leading to the formation of 4-ethoxybenzoic acid and adipic acid.

The α-position to the carboxylic acid can also be a site for oxidation. Recent developments have shown that chemoselective catalytic α-oxidation of carboxylic acids can produce α-hydroxy and α-keto acid derivatives. nih.gov Such a transformation on this compound would yield a new dicarbonyl compound.

Controlled oxidation is crucial to achieve desired products without degrading the molecule. For structurally similar compounds, various catalytic systems have proven effective. For example, the oxidation of α-substituted cyclohexanones to 6-oxohexanoic acid has been achieved with high efficiency using a homogeneous FeCl3/DMSO catalyst system with oxygen as the oxidant. researchgate.netdntb.gov.ua This suggests that a similar iron-based catalytic system could potentially oxidize the aliphatic chain of this compound.

Furthermore, the synthesis of α-keto acids often employs catalytic oxidation of α-hydroxy acids. mdpi.com While not a direct oxidation of the target molecule, this highlights the utility of catalytic systems in manipulating keto-acid structures. Bismuth-based catalysts, for instance, can facilitate oxidative dehydrogenation under mild, aerobic conditions. mdpi.com Nitroxyl radical catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) have also been used for the chemoselective oxidation of α-hydroxy acids to α-keto acids, which are labile compounds. organic-chemistry.org

Table 1: Potential Catalytic Systems for Oxidation

| Catalyst System | Potential Transformation on this compound Moiety | Reference |

| FeCl3/DMSO with O2 | Cleavage of the aliphatic chain to form dicarboxylic acids | researchgate.netdntb.gov.ua |

| Nitroxyl Radicals (e.g., AZADO) | α-oxidation of the carboxylic acid (if pre-functionalized to an α-hydroxy acid) | organic-chemistry.org |

| Bismuth-based catalysts | Oxidative dehydrogenation under mild conditions | mdpi.com |

Reduction Reactions of the Ketone Functionality

The ketone group is often the most reactive site for reduction in the molecule, and its selective transformation is a key synthetic manipulation.

The ketone in this compound can be selectively reduced to a secondary alcohol, yielding 6-(4-Ethoxyphenyl)-6-hydroxyhexanoic acid, or completely deoxygenated to an alkane, forming 6-(4-Ethoxyphenyl)hexanoic acid. The choice of reducing agent is critical for this selectivity. wikipedia.org

Standard hydride reagents like sodium borohydride (B1222165) (NaBH4) are typically used for the selective reduction of ketones to alcohols, as they are generally unreactive towards carboxylic acids and aromatic rings under mild conditions. wikipedia.org For complete reduction to the alkane, harsher methods are required. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are classic methods for this transformation, though the acidic conditions of the Clemmensen reduction may not be compatible with all substrates. nih.gov Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst can also reduce the ketone, often proceeding all the way to the alkane. nih.gov

Regioselectivity in this context refers to the selective reduction of the ketone carbonyl group without affecting the carboxylic acid functionality. As mentioned, mild reducing agents like sodium borohydride excel at this. wikipedia.org

More advanced and milder catalytic systems have been developed for the selective reduction of aromatic ketones. A dual cobalt–copper catalytic system, for example, can reduce aromatic ketones in aqueous media using visible light. rsc.org This method shows high selectivity for aryl ketones in the presence of other functional groups. rsc.org Another system uses titanocene(III) chloride (Cp2TiCl), mediated by manganese, for the selective reduction of aromatic ketones in an aqueous medium. acs.orgresearchgate.net These modern methodologies offer high selectivity under environmentally benign conditions. The Meerwein-Ponndorf-Verley (MPV) reduction, which uses a secondary alcohol as a hydrogen source and an aluminum alkoxide catalyst, is another exceptionally chemoselective method for reducing ketones without affecting other reducible groups. mdpi.com

Table 2: Products of Selective Ketone Reduction

| Reagent/Method | Product | Selectivity | Reference |

| Sodium Borohydride (NaBH4) | 6-(4-Ethoxyphenyl)-6-hydroxyhexanoic acid | High for ketone over carboxylic acid | wikipedia.org |

| Catalytic Hydrogenation (e.g., Pd/C) | 6-(4-Ethoxyphenyl)hexanoic acid | Can reduce ketone to alkane | nih.gov |

| Wolff-Kishner Reduction (H2NNH2, base) | 6-(4-Ethoxyphenyl)hexanoic acid | Complete deoxygenation of the ketone | nih.gov |

| Dual Co-Cu Photocatalysis | 6-(4-Ethoxyphenyl)-6-hydroxyhexanoic acid | High selectivity for aryl ketones | rsc.org |

| Ti(III)/Mn System | 6-(4-Ethoxyphenyl)-6-hydroxyhexanoic acid | Selective reduction in aqueous media | acs.orgresearchgate.net |

Derivatization via Carbonyl Group Reactivity

The ketone carbonyl group is an electrophilic center that readily reacts with nucleophiles, providing a straightforward route for derivatization. These reactions are fundamental in organic synthesis for creating new C-N and C-O bonds. Common derivatization reactions include the formation of imines, oximes, and hydrazones.

Reaction with primary amines leads to the formation of Schiff bases (imines). More common for analytical purposes is the reaction with hydroxylamine (B1172632) (NH2OH) to form an oxime, or with hydrazine (H2NNH2) and its derivatives (e.g., 2,4-dinitrophenylhydrazine (B122626) or p-tolylhydrazine) to form hydrazones. nih.govnih.gov These derivatives are often crystalline solids with sharp melting points, historically used for the identification and characterization of ketones.

The reaction involves the nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule. This process is typically catalyzed by a small amount of acid. Such derivatization can be used to install new functional groups or to act as a protecting group for the ketone. For instance, volatile carbonyl compounds are often derivatized with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine for enhanced detection in gas chromatography-mass spectrometry analysis. researchgate.net

Table 3: Common Carbonyl Derivatization Reactions

| Reagent | Derivative Formed | General Reaction Conditions |

| Hydroxylamine (NH2OH) | Oxime | Mild acid or base catalysis |

| Hydrazine (H2NNH2) | Hydrazone | Mild acid catalysis |

| Phenylhydrazine | Phenylhydrazone | Mild acid catalysis |

| Semicarbazide (H2NNHCONH2) | Semicarbazone | Mild acid catalysis |

Formation of Hydrazones, Oximes, and Imines

The ketone's carbonyl group is a primary site for condensation reactions with nitrogen-based nucleophiles. These reactions are fundamental in organic synthesis for creating new carbon-nitrogen bonds.

Hydrazones: In the presence of hydrazine or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine), the ketone functionality of this compound is expected to readily form the corresponding hydrazone. These reactions are typically catalyzed by acid and involve the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. Hydrazone derivatives are important intermediates in various synthetic pathways. dergipark.org.trnih.gov

Oximes: The reaction with hydroxylamine, usually from hydroxylamine hydrochloride in the presence of a base, converts the ketone into an oxime. ijprajournal.com This transformation is a reliable method for the protection or derivatization of carbonyl compounds. ijprajournal.comarpgweb.com Oximes are versatile intermediates used in the synthesis of nitrogen-containing compounds like amides and nitriles. ijprajournal.com

Imines (Schiff Bases): Primary amines react with the ketone to form imines, also known as Schiff bases. redalyc.org The reaction is typically reversible and acid-catalyzed, involving the formation of a carbinolamine intermediate which then dehydrates. redalyc.org The reactivity of the imine group itself allows for further synthetic manipulations. nih.gov

| Reactant | Product Class | General Reaction Conditions |

| Hydrazine (or derivatives) | Hydrazone | Acid catalyst, often in an alcohol solvent |

| Hydroxylamine | Oxime | Mildly acidic or basic conditions |

| Primary Amine | Imine (Schiff Base) | Acid catalyst, removal of water |

Nucleophilic Additions to the Ketone Carbon

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity is central to forming new carbon-carbon bonds and for reduction reactions.

The addition of strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) or hydride reagents (e.g., sodium borohydride, lithium aluminum hydride), to the ketone is a key transformation. nih.gov Attack by these reagents leads to the formation of a tetrahedral intermediate, which upon protonation yields a tertiary or secondary alcohol, respectively. nih.gov The study of nucleophilic additions to ketones is a well-established area of organic chemistry, with the specific outcomes depending on the nature of the nucleophile and the reaction conditions. nih.gov

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is another versatile handle for synthetic modifications, primarily through reactions at the carboxyl carbon.

Esterification Reactions for Ester Derivatives

The carboxylic acid can be converted to a variety of ester derivatives. A common method is Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Other methods include reaction with alkyl halides in the presence of a base or using coupling agents to facilitate the reaction with alcohols. Esterification is often used to protect the carboxylic acid group or to modify the compound's solubility and pharmacokinetic properties in medicinal chemistry contexts.

Amide Bond Formation and Peptide Coupling Strategies

One of the most significant reactions of carboxylic acids is the formation of amides through coupling with primary or secondary amines. Direct reaction is typically inefficient, so the carboxylic acid must first be "activated". researchgate.net This is achieved using a wide array of coupling reagents developed for peptide synthesis and other applications. researchgate.net

These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. researchgate.net The choice of coupling reagent and conditions can be critical, especially when dealing with sensitive substrates or challenging couplings, such as with poorly nucleophilic amines. researchgate.netrsc.org

| Coupling Reagent Class | Examples | Notes |

| Carbodiimides | DCC, EDC | Widely used, can require additives like HOBt to suppress side reactions. |

| Uronium/Guanidinium Salts | HATU, HBTU, COMU, TCFH | Highly efficient, rapid reactions, often used for difficult couplings. nih.govchemrxiv.org |

| Phosphonium Salts | BOP, PyBOP | Effective but can generate carcinogenic byproducts. |

Hydrolysis of Esters and Amides

The formation of esters and amides is reversible. These derivatives can be hydrolyzed back to the parent carboxylic acid, this compound.

Ester Hydrolysis: This can be accomplished under either acidic or basic (saponification) conditions. Base-catalyzed hydrolysis is generally irreversible as the carboxylate salt is formed.

Amide Hydrolysis: Amides are significantly more stable towards hydrolysis than esters. nih.gov Cleavage of the amide bond typically requires more stringent conditions, such as prolonged heating in strong acid or base. nih.gov The stability of the amide bond is a cornerstone of peptide and protein chemistry.

Reactivity of the Ethoxyphenyl Aromatic Moiety

The ethoxyphenyl group is not merely a passive scaffold; its aromatic ring can participate in electrophilic aromatic substitution reactions. The reactivity and orientation of these substitutions are governed by the existing substituents: the ethoxy group (-OEt) and the acyl group (-C(O)R).

The ethoxy group is an activating substituent due to the electron-donating resonance effect of the oxygen atom, which increases the electron density of the benzene (B151609) ring. vedantu.comlearncbse.in It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. learncbse.inlibretexts.orgmsu.edu

Conversely, the acyl group attached to the ring is a deactivating group. studyraid.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. studyraid.com This group is a meta-director. studyraid.com

In this compound, these two groups are para to each other. The powerful activating and ortho, para-directing effect of the ethoxy group is expected to dominate the deactivating effect of the acyl group. Therefore, electrophilic substitution will preferentially occur at the positions ortho to the ethoxy group (and meta to the acyl group).

Typical electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group. However, the presence of the deactivating acyl group on the ring may hinder these reactions. studyraid.com

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The regiochemical outcome of these reactions is controlled by the interplay of the two substituents attached to the ring: the para-oriented ethoxy group (-OEt) and the acyl group (-C(O)R).

The ethoxy group is a strongly activating substituent that directs incoming electrophiles to the ortho and para positions. This is due to its ability to donate electron density to the ring through resonance, which stabilizes the cationic intermediate (the sigma complex) formed during the reaction. youtube.com Conversely, the acyl group is a deactivating substituent that directs incoming electrophiles to the meta position because it withdraws electron density from the ring.

In systems with competing directing effects, the more powerful activating group typically governs the position of substitution. Therefore, electrophilic attack on the 4-ethoxyphenyl moiety is predicted to occur at the positions ortho to the highly activating ethoxy group (the C3 and C5 positions). This is consistent with observed reactions on analogous compounds like 4-methoxyacetophenone, where nitration occurs exclusively at the position ortho to the methoxy (B1213986) group. sigmaaldrich.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The conditions for these reactions must be chosen carefully to achieve the desired substitution without causing unwanted side reactions.

| Reaction | Typical Reagents | Expected Major Product(s) | Reference Analog |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-(3-Nitro-4-ethoxyphenyl)-6-oxohexanoic acid | Nitration of 4-methoxyacetophenone sigmaaldrich.com |

| Bromination | Br₂, FeBr₃ or Acetic Acid | 6-(3-Bromo-4-ethoxyphenyl)-6-oxohexanoic acid | Halogenation of ketones masterorganicchemistry.comyoutube.com |

| Chlorination | Cl₂, AlCl₃ | 6-(3-Chloro-4-ethoxyphenyl)-6-oxohexanoic acid | General EAS Chlorination youtube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-(3-Acyl-4-ethoxyphenyl)-6-oxohexanoic acid | Acylation of Anisole tamu.eduyoutube.com |

Introduction of Additional Substituents via Cross-Coupling Methodologies (e.g., Suzuki-Miyaura for related aryl systems)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to synthesize complex biaryl structures and other substituted aromatics. sandiego.edunih.gov The Suzuki-Miyaura coupling, which joins an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, is particularly versatile and functional-group tolerant. libretexts.orgmdpi.com

To apply this methodology to the this compound scaffold, a halogen substituent must first be present on the aromatic ring. This can be achieved via electrophilic halogenation, as described in the previous section, to produce a precursor such as 6-(3-bromo-4-ethoxyphenyl)-6-oxohexanoic acid. This aryl bromide can then serve as the electrophilic partner in a Suzuki-Miyaura coupling reaction.

The reaction typically involves a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst, a phosphine (B1218219) ligand, and a base. libretexts.org The base is crucial for activating the organoboron reagent to facilitate the transmetalation step. libretexts.org By varying the boronic acid coupling partner, a wide array of aryl, heteroaryl, or alkyl groups can be introduced at the C3 position of the phenyl ring, leading to a diverse library of derivatives. Studies on the Suzuki-Miyaura coupling of 4-bromoacetophenone with various boronic acids have demonstrated the feasibility and efficiency of this approach for aryl ketone systems. ikm.org.my

| Component | Example | Function |

|---|---|---|

| Aryl Halide | 6-(3-Bromo-4-ethoxyphenyl)-6-oxohexanoic acid | Electrophilic coupling partner |

| Organoboron Reagent | Phenylboronic acid (C₆H₅B(OH)₂) | Nucleophilic coupling partner |

| Palladium Precatalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Forms the active Pd(0) catalyst |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst |

| Base | Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) | Activates the boronic acid |

| Solvent | Toluene, Dimethylformamide (DMF), or Dioxane/Water | Reaction medium |

This methodology provides a strategic route to functionalize the aromatic core of this compound, enabling the synthesis of derivatives with tailored electronic and steric properties for various research applications. nih.govmagtech.com.cn

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton and carbon frameworks of 6-(4-Ethoxyphenyl)-6-oxohexanoic acid.

The ¹H NMR spectrum of this compound offers a distinct signature for each type of proton present in the molecule. The chemical shifts (δ) are influenced by the local electronic environment, allowing for the differentiation of ethoxy, aliphatic, aromatic, and carboxylic acid protons.

Ethoxy Protons: The ethoxy group gives rise to two characteristic signals. A triplet at approximately 1.4 ppm is attributed to the methyl (CH₃) protons, coupled to the adjacent methylene (B1212753) protons. The methylene (OCH₂) protons appear as a quartet around 4.1 ppm, resulting from coupling with the methyl protons.

Aliphatic Protons: The hexanoic acid chain contains several methylene groups. The protons on the carbon adjacent to the carboxylic acid (C2) typically resonate around 2.4 ppm as a triplet. The protons on the carbon adjacent to the ketone (C5) are expected to appear as a triplet at a more downfield-shifted position, around 3.0 ppm, due to the deshielding effect of the carbonyl group. The remaining methylene protons (C3 and C4) would produce a multiplet in the region of 1.7-1.8 ppm.

Aromatic Protons: The para-substituted benzene (B151609) ring exhibits a classic AA'BB' splitting pattern. The two aromatic protons ortho to the ethoxy group are chemically equivalent and appear as a doublet around 6.9 ppm. The two protons ortho to the carbonyl group are also equivalent and resonate as a doublet at a more downfield position, typically around 7.9 ppm, due to the strong electron-withdrawing nature of the ketone.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically observed as a broad singlet at a significantly downfield chemical shift, often exceeding 12.0 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | >12.0 | Broad Singlet | 1H |

| Aromatic (ortho to C=O) | ~7.9 | Doublet | 2H |

| Aromatic (ortho to -OEt) | ~6.9 | Doublet | 2H |

| Ethoxy (-OCH₂CH₃) | ~4.1 | Quartet | 2H |

| Aliphatic (-CH₂-C=O) | ~3.0 | Triplet | 2H |

| Aliphatic (-CH₂-COOH) | ~2.4 | Triplet | 2H |

| Aliphatic (-CH₂-CH₂-) | 1.7-1.8 | Multiplet | 4H |

| Ethoxy (-OCH₂CH₃) | ~1.4 | Triplet | 3H |

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicative of its hybridization and chemical environment.

Carbonyl Carbons: The two carbonyl carbons are the most downfield-shifted signals. The ketone carbonyl carbon (C=O) is expected to resonate in the range of 198-200 ppm, while the carboxylic acid carbonyl carbon (COOH) typically appears around 178-180 ppm.

Aromatic Carbons: The aromatic ring will show four distinct signals. The carbon atom attached to the ethoxy group (C-O) is found at approximately 163 ppm. The carbon atom attached to the carbonyl group appears around 130 ppm. The two carbons ortho to the ethoxy group resonate at about 114 ppm, while the two carbons ortho to the carbonyl group are observed near 129 ppm.

Aliphatic and Ethoxy Carbons: The carbon of the ethoxy methylene group (-OCH₂) is found around 64 ppm. The carbons of the aliphatic chain appear at distinct positions: the carbon adjacent to the ketone (C5) at approximately 38 ppm, the carbon adjacent to the carboxylic acid (C2) around 33 ppm, and the other two methylene carbons (C3 and C4) in the 20-25 ppm range. The ethoxy methyl carbon (-OCH₂C H₃) gives a signal at about 15 ppm.

| Carbon Environment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (C=O) | ~199 |

| Carboxylic Acid Carbonyl (-COOH) | ~179 |

| Aromatic (C-O) | ~163 |

| Aromatic (C-C=O) | ~130 |

| Aromatic (CH, ortho to C=O) | ~129 |

| Aromatic (CH, ortho to -OEt) | ~114 |

| Ethoxy (-OCH₂) | ~64 |

| Aliphatic (-CH₂-C=O) | ~38 |

| Aliphatic (-CH₂-COOH) | ~33 |

| Aliphatic (-CH₂-CH₂-) | 20-25 |

| Ethoxy (-CH₃) | ~15 |

While 1D NMR provides information about the types of protons and carbons, 2D NMR experiments are crucial for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the ethoxy methyl and methylene protons, as well as between adjacent methylene protons in the hexanoic acid chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent features in the IR spectrum of this compound are the carbonyl stretching vibrations.

Ketone C=O Stretch: The aryl ketone carbonyl group will exhibit a strong absorption band in the region of 1675-1685 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.

Carboxylic Acid C=O Stretch: The carboxylic acid carbonyl group also gives a strong absorption, typically found around 1700-1720 cm⁻¹. This band is often broad due to hydrogen bonding.

The hydroxyl group of the carboxylic acid has a very characteristic and easily identifiable absorption.

O–H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state or in concentrated solutions.

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O–H Stretch | 2500-3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1700-1720 | Strong |

| Aryl Ketone | C=O Stretch | 1675-1685 | Strong |

| Aromatic Ring | C=C Stretch | ~1600, ~1580, ~1500 | Medium to Strong |

| Ether | C-O Stretch | ~1250 (asymmetric), ~1040 (symmetric) | Strong |

Theoretical and Computational Studies of 6 4 Ethoxyphenyl 6 Oxohexanoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to study the electronic structure of molecules, predicting a wide range of properties.

Electronic Structure Analysis and Molecular Geometry Optimization

A foundational step in any computational study is the optimization of the molecule's geometry. This process determines the most stable three-dimensional arrangement of atoms—the structure with the lowest potential energy. Using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate key geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for 6-(4-Ethoxyphenyl)-6-oxohexanoic Acid (Example Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (Ketone) | ~1.22 Å |

| Bond Length | C=O (Carboxylic Acid) | ~1.21 Å |

| Bond Length | O-H (Carboxylic Acid) | ~0.97 Å |

| Bond Length | C-O (Ether) | ~1.37 Å |

| Dihedral Angle | Phenyl-C=O | Varies with conformation |

Note: This table is illustrative and does not represent actual computed data.

This analysis would reveal the precise bond lengths, bond angles, and dihedral angles, defining the molecule's shape and steric properties.

Prediction of Spectroscopic Properties (e.g., computed IR spectra)

Once the geometry is optimized, DFT calculations can predict various spectroscopic properties. For instance, a frequency calculation can produce a theoretical infrared (IR) spectrum. This computed spectrum helps in the interpretation of experimental IR data by assigning specific vibrational modes (stretching, bending, etc.) to the observed absorption bands. Key vibrational frequencies for this compound would be expected for the C=O stretches of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, and C-O stretches of the ether group.

Exploration of Molecular Electrostatic Potential Maps and Frontier Molecular Orbitals

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this molecule, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, indicating sites susceptible to electrophilic attack.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Investigation of Conformational Landscapes and Isomer Stability

The flexible hexanoic acid chain allows this compound to exist in various conformations. A systematic conformational search, followed by DFT optimization and energy calculation for each unique conformer, would identify the most stable, low-energy shapes the molecule can adopt. This analysis is vital for understanding how the molecule might interact with biological targets, as its shape dictates its binding capabilities.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time.

Study of Dynamic Behavior and Solution-Phase Conformations

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. By placing the molecule in a simulated solvent box (e.g., water), researchers can observe how it behaves in a more realistic, solution-phase environment. These simulations can reveal the most populated conformations in solution, the flexibility of different parts of the molecule, and the formation and breaking of intramolecular and intermolecular hydrogen bonds. This information is critical for understanding the molecule's behavior in a biological context.

Solvent Effects on Molecular Structure and Interactions

The influence of solvents on the conformation, electronic structure, and intermolecular interactions of a molecule is a critical area of computational study. Solvents can significantly alter a molecule's behavior by stabilizing different conformers, influencing reaction rates, and mediating non-covalent interactions.

For this compound, a systematic computational study would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), combined with implicit or explicit solvent models. These models simulate the surrounding solvent environment to predict changes in the molecule's geometry, dipole moment, and the stability of hydrogen bonds. Different solvents, varying in polarity and proticity, could have a pronounced effect on the orientation of the ethoxy group, the flexibility of the hexanoic acid chain, and the acidity of the carboxylic group.

Currently, there are no specific computational studies in the scientific literature that detail the solvent effects on the molecular structure and interactions of this compound.

Reaction Pathway and Mechanism Elucidation

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, identifying intermediate structures, and determining the energy barriers associated with these transformations.

The synthesis of this compound likely involves reactions such as Friedel-Crafts acylation. Computational modeling of this synthesis would involve calculating the geometries and energies of reactants, products, and any transient intermediates. Such studies can confirm the most probable reaction pathway and identify key intermediates that may not be experimentally observable. For instance, modeling the acylation of ethoxybenzene could reveal the structure of the acylium ion and the subsequent sigma complex.

As of now, no computational studies have been published that model the specific synthetic steps and intermediates involved in the formation of this compound.

Transition state theory is a cornerstone of computational reaction dynamics. By locating and characterizing the transition state—the highest energy point along the reaction coordinate—researchers can calculate activation energies, which are directly related to reaction rates. This analysis can also explain the selectivity of a reaction (e.g., ortho-, meta-, para-selectivity in aromatic substitution) by comparing the energy barriers of competing pathways.

A transition state analysis for the synthesis of this compound would provide deep insights into the kinetics and regioselectivity of the key bond-forming steps. However, no such analysis for this specific compound is available in the existing literature.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. These models establish a mathematical relationship between calculated molecular descriptors and experimentally determined properties.

A QSPR model for this compound and related compounds would first involve the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including topology, geometry, and electronic properties. Examples of common descriptors are listed in the table below.

| Descriptor Type | Examples | Predicted Property |

| Constitutional | Molecular Weight, Atom Counts | Boiling Point, Density |

| Topological | Wiener Index, Balaban Index | Molar Refractivity |

| Geometrical | Molecular Surface Area, Volume | Solubility |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Reactivity, pKa |

Once calculated, these descriptors would be used to build a statistical model (e.g., using multiple linear regression or machine learning algorithms) that correlates them with known properties. This model could then be used to predict properties for new or untested compounds.

While general QSPR methodologies are well-established for predicting properties of ketones and carboxylic acids, no specific QSPR models developed for or applied to this compound have been reported in the scientific literature.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Building Block

The reactivity of the carboxylic acid and ketone functional groups, combined with the electronic properties of the ethoxy-substituted aromatic ring, makes 6-(4-Ethoxyphenyl)-6-oxohexanoic acid a valuable precursor in multi-step synthetic sequences.

While specific, publicly available research detailing the use of this compound as an intermediate for a wide array of complex organic molecules is limited, its structural motifs are present in various pharmaceutically relevant compounds. The synthesis of analogous compounds, such as 6-aryl-4-oxohexanoic acids, has been described in the literature. For instance, a general synthesis involves the condensation of an appropriate aryl aldehyde with levulinic acid, followed by reduction. This methodology suggests a plausible synthetic route to this compound, which could then serve as a starting material for more intricate structures.

The dual functionality of the molecule allows for orthogonal chemical transformations. The carboxylic acid can be converted into esters, amides, or acid halides, while the ketone can undergo reactions such as reduction, reductive amination, or reactions involving enolate chemistry. This versatility enables the construction of diverse molecular frameworks.

The structure of this compound is amenable to incorporation into a variety of chemical scaffolds. The carboxylic acid provides a handle for attachment to other molecules, including polymers, peptides, or heterocyclic systems. For example, the acid functionality can be used to acylate amines or alcohols, forming more complex derivatives. The aromatic ring can also be subject to electrophilic substitution reactions, allowing for further functionalization of the scaffold.

The following table outlines potential reaction pathways for incorporating this compound into larger molecular structures.

| Functional Group | Reaction Type | Potential Products |

| Carboxylic Acid | Esterification | Alkyl or aryl esters |

| Carboxylic Acid | Amidation | Primary, secondary, or tertiary amides |

| Ketone | Reduction | Secondary alcohol |

| Ketone | Grignard Reaction | Tertiary alcohol |

| Aromatic Ring | Nitration | Nitro-substituted derivatives |

| Aromatic Ring | Halogenation | Halogen-substituted derivatives |

These transformations highlight the potential for this compound to serve as a foundational element in the synthesis of a broad range of organic molecules with potential applications in medicinal chemistry and materials science.

Contribution to Novel Material Development

The unique combination of a flexible alkyl chain and a rigid aromatic group in this compound makes it an intriguing candidate for the development of new materials with tailored properties.

The ethoxyphenyl group can influence the electronic and photophysical properties of materials, while the hexanoic acid chain can impact physical properties such as solubility, melting point, and glass transition temperature. By strategically modifying the structure of this compound, researchers can fine-tune these properties for specific applications. For example, the introduction of additional functional groups could lead to materials with enhanced thermal stability, specific liquid crystalline phases, or desired optical characteristics.

Although specific examples of functional polymers or small molecule organic materials derived directly from this compound are not extensively documented in the available literature, its structure suggests potential applications in these areas.

Functional Polymers: The carboxylic acid functionality allows this compound to be used as a monomer in polymerization reactions. For instance, it could be incorporated into polyesters or polyamides, where the ethoxyphenyl group would be a pendant side chain. Such polymers could exhibit interesting properties for applications in areas like organic electronics or as specialty engineering plastics.

Small Molecule Organic Materials: In the realm of small molecule organic materials, derivatives of this compound could be explored for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as liquid crystals. The aromatic core is a common feature in many organic electronic materials, and the flexible side chain could be used to control morphology and processing characteristics.

The table below summarizes potential research directions for this compound in materials science.

| Material Type | Potential Role of this compound | Desired Properties |

| Polyesters/Polyamides | Monomer with a functional side group | Modified thermal properties, solubility, and optical characteristics |

| Organic Semiconductors | Building block for small molecules or polymers | Tunable electronic properties, processability |

| Liquid Crystals | Core structure with a flexible tail | Specific mesophase behavior |

Further research is needed to fully elucidate the potential of this compound in these advanced applications.

Future Research Directions and Emerging Methodologies

Development of Highly Efficient and Sustainable Synthetic Routes

A primary objective for future research is the establishment of synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry, minimizing environmental impact.

Current synthetic strategies for structurally related compounds, such as 6-aryl-4-oxohexanoic acids, often involve the condensation of an aldehyde with levulinic acid, followed by catalytic reduction. nih.govresearchgate.net A typical reduction step uses a palladium-on-carbon (Pd/C) catalyst with hydrogen gas. nih.govresearchgate.net

Future advancements will likely focus on replacing traditional methods with more sustainable catalytic systems. Green catalysts are noted for being renewable, reusable, less toxic, and capable of producing higher yields with less hazardous byproduct generation. wisdomlib.org Research could explore the use of heterogeneous catalysts, such as nano-catalysts or metal-organic frameworks, which offer advantages like easy separation and recyclability, thereby reducing waste. oiccpress.com The principles of green chemistry, such as improving atom economy and utilizing eco-friendly solvents like water, will be central to these new methodologies. wisdomlib.orgmdpi.com

Table 1: Comparison of Traditional and Potential Green Catalytic Methods

| Feature | Traditional Method (e.g., Pd/C) | Potential Green Advancements |

|---|---|---|

| Catalyst Type | Homogeneous or supported precious metals | Reusable heterogeneous catalysts (e.g., nano-SiO2, AlHMS) oiccpress.com |

| Solvent | Organic solvents (e.g., Toluene) nih.gov | Aqueous media, ionic liquids, or solvent-free conditions oiccpress.commdpi.com |

| Efficiency | Good yields but can require harsh conditions | High yields at milder conditions (e.g., room temperature) oiccpress.com |

| Sustainability | Catalyst recovery can be difficult; potential for metal leaching | High recyclability of catalyst; reduced generation of toxic waste wisdomlib.org |

The integration of biological catalysts, such as enzymes or whole microbial cells, offers a promising frontier for the synthesis of 6-(4-Ethoxyphenyl)-6-oxohexanoic acid and its precursors. Biocatalysis operates under mild conditions (pH and temperature), exhibits high selectivity, and reduces the need for toxic reagents. mdpi.com

For instance, enzymatic methods have been successfully developed for producing 6-oxohexanoic acid from 6-aminohexanoic acid with a 100% yield using an ω-amino group-oxidizing enzyme (ω-AOX) and catalase. nih.gov Similarly, microorganisms like Gluconobacter oxydans have been used to oxidize 1,6-hexanediol to 6-hydroxyhexanoic acid and adipic acid. rsc.org Future research could investigate the potential of engineered enzymes or microbial pathways to perform key steps in the synthesis of this compound, such as the selective oxidation or reduction reactions, thereby creating a more sustainable manufacturing process. mdpi.comrsc.org

Systematic Derivatization for Fine-Tuning Chemical Reactivity and Selectivity

Derivatization, the strategic chemical modification of a compound, is a powerful tool for altering its properties. For this compound, the carboxylic acid and ketone functional groups are primary targets for such modifications to control its reactivity and prepare it for specific applications or analyses. libretexts.orgresearchgate.net

Rational design involves creating derivatives with specific, predetermined properties. By modifying the carboxylic acid group of this compound, its utility can be expanded. For example, converting the acid to an ester can increase its volatility and improve its behavior in gas chromatography. libretexts.org

A key area for future work is the design of derivatives for specific analytical or biological purposes. This could involve attaching a fluorescent tag, such as a coumarin or an anthracene-based group, to the carboxylic acid. mdpi.comnih.gov Such a modification would render the molecule fluorescent, enabling its use as a probe in highly sensitive analytical techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. libretexts.orgnih.gov The rational design process would involve selecting a derivatizing agent that reacts specifically with the carboxylic acid under mild conditions to yield a stable, highly fluorescent product. mdpi.com

Table 2: Potential Derivatizing Agents and Their Applications

| Derivatizing Agent | Target Functional Group | Resulting Derivative | Purpose/Application |

|---|---|---|---|

| BF₃-Methanol | Carboxylic Acid | Methyl Ester | Increase volatility for Gas Chromatography (GC) analysis libretexts.org |

| Pentafluorobenzyl bromide (PFB-Br) | Carboxylic Acid | PFB Ester | Enhance response for Electron Capture Detection (ECD) in GC libretexts.org |

| 4-Bromomethyl-7-methoxycoumarin (BrMMC) | Carboxylic Acid | Fluorescent Coumarin Ester | Enable detection by HPLC with fluorescence detection nih.gov |

Advanced Characterization Techniques

The accurate characterization of this compound and its derivatives is crucial. Future research will increasingly rely on advanced analytical methods that provide greater sensitivity and structural detail.

Many advanced analytical techniques, particularly those coupled with mass spectrometry (MS), require analytes to be derivatized to enhance their performance. mdpi.comresearchgate.net Derivatization can improve the volatility, thermal stability, and ionization efficiency of a molecule, leading to better sensitivity and peak shape in chromatographic separations. researchgate.netresearchgate.net

For this compound, future characterization could involve derivatization followed by analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For instance, silylation of the carboxylic acid group can make the compound suitable for GC-MS analysis, which provides detailed structural information. researchgate.net For LC-MS, derivatization can be used to introduce a permanently charged group, improving ionization efficiency in electrospray ionization (ESI) mode and leading to significantly lower detection limits. mdpi.com The development of novel derivatization reagents that are highly specific and react under simple conditions will be integral to the application of these powerful analytical methodologies. nih.govmdpi.com

Integration with Automation and Artificial Intelligence in Chemical Synthesis

The synthesis of specialized chemical compounds like this compound is poised for significant advancement through the integration of automation and artificial intelligence (AI). These technologies are rapidly transforming the landscape of chemical research, promising to accelerate the discovery and optimization of synthetic routes. chemcopilot.commedium.com

For instance, a plausible synthetic route for this compound involves the condensation of 4-ethoxybenzaldehyde (B43997) with levulinic acid, followed by a reduction step. benthamdirect.comnih.govresearchgate.net An AI model could predict this route by identifying the key bond formations and suggesting the appropriate reagents and reaction conditions. chemcopilot.com Furthermore, AI tools can predict the outcomes of chemical reactions, including potential yields and the formation of byproducts, which aids chemists in selecting the most efficient and sustainable synthetic strategy. chemcopilot.commdpi.com

Automated Synthesis Platforms:

Once a synthetic route has been designed, automated robotic platforms can carry out the physical synthesis. nih.govwikipedia.org These systems can precisely dispense reagents, control reaction temperatures, and monitor the progress of the reaction in real-time. businesskorea.co.kr The use of robotics in chemistry labs can reduce human error, improve safety by handling hazardous materials, and enable 24/7 operation. businesskorea.co.krengineering-designer.com

In the context of synthesizing this compound, an automated platform could perform the following steps:

Dispensing: Robotic arms would accurately measure and dispense the required amounts of 4-ethoxybenzaldehyde, levulinic acid, and the necessary solvents and catalysts.

Reaction: The reaction vessel would be automatically heated or cooled to the optimal temperature for the condensation and subsequent reduction reactions.

Monitoring: Integrated sensors could track key reaction parameters, with the data being fed back to an AI system to make real-time adjustments.

Work-up and Purification: After the reaction is complete, the automated system could perform extraction and purification steps, such as chromatography, to isolate the pure this compound. sigmaaldrich.com

The integration of AI with automated synthesis creates a closed-loop system where the AI designs the experiment, the robot executes it, and the results are then used by the AI to refine future synthetic strategies. ornl.govappliedclinicaltrialsonline.com This iterative process can dramatically accelerate the optimization of reaction conditions to achieve higher yields and purity. thechemicalengineer.com

The following table illustrates the roles of AI and automation in the synthesis of this compound:

| Synthesis Step | Role of Artificial Intelligence (AI) | Role of Automation |

| Route Design | Proposes multiple retrosynthetic pathways. Predicts reaction outcomes and suggests optimal conditions. discoveracs.orgengineering.org.cnresearchgate.net | - |

| Reaction Setup | - | Precisely dispenses starting materials (4-ethoxybenzaldehyde, levulinic acid), solvents, and catalysts using robotic arms. wikipedia.org |

| Condensation Reaction | Monitors reaction progress in real-time and suggests adjustments to parameters. | Controls reaction temperature and stirring rate. |

| Reduction Reaction | Analyzes in-process data to determine the optimal time for adding the reducing agent. | Introduces the reducing agent at the specified time. |

| Purification | Analyzes analytical data (e.g., from LC-MS) to determine the purity of the product and optimize purification protocols. | Performs automated chromatography to isolate the final product. synplechem.com |

This synergistic approach not only enhances the efficiency and reproducibility of chemical synthesis but also frees up researchers to focus on more creative and complex scientific challenges. businesskorea.co.kr

Q & A

Q. What are the standard synthetic routes for preparing 6-(4-Ethoxyphenyl)-6-oxohexanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of 4-ethoxyphenyl derivatives with adipoyl chloride, followed by hydrolysis of the intermediate acid chloride. Optimization involves:

- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) for efficient acylation .

- Reflux Conditions : Maintain temperatures between 80–100°C to ensure complete reaction .

- Purification : Recrystallization from ethanol or column chromatography improves purity. Industrial-scale synthesis may employ continuous flow reactors to enhance yield .